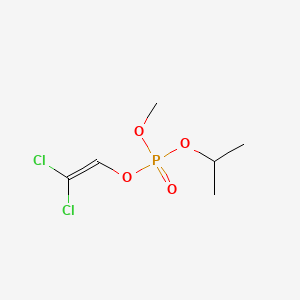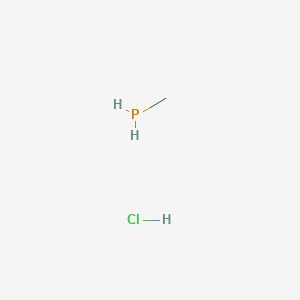
Methylphosphane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphosphane;hydrochloride, also known as methylphosphine hydrochloride, is an organophosphorus compound with the chemical formula CH₅P·HCl. It is a derivative of methylphosphine (CH₃PH₂), which is the simplest organophosphorus compound. This compound is typically encountered as a colorless gas that condenses to a colorless liquid and is known for its malodorous nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylphosphane;hydrochloride can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide (KPH₂) with methyl iodide (MeI) to produce methylphosphine (CH₃PH₂), which is then treated with hydrochloric acid (HCl) to form this compound .
[ \text{KPH}_2 + \text{MeI} \rightarrow \text{CH}_3\text{PH}_2 + \text{KI} ] [ \text{CH}_3\text{PH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{PH}_2\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methylphosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid (CH₃P(H)O₂H) when exposed to oxygen.
Protonation: It protonates to give the phosphonium ion (CH₃PH₃⁺) in the presence of strong acids.
Deprotonation: With strong bases, it can be deprotonated to form methyl phosphide derivatives.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) is commonly used as the oxidizing agent.
Protonation: Strong acids like hydrochloric acid (HCl) are used for protonation.
Deprotonation: Strong bases such as potassium hydroxide (KOH) are used for deprotonation.
Major Products Formed
Oxidation: Methylphosphonous acid (CH₃P(H)O₂H)
Protonation: Phosphonium ion (CH₃PH₃⁺)
Deprotonation: Methyl phosphide derivatives
Wissenschaftliche Forschungsanwendungen
Methylphosphane;hydrochloride has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of methylphosphane;hydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Its ability to form phosphonium ions and phosphide derivatives allows it to interact with different chemical species, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylphosphine: Similar to methylphosphine but with an ethyl group (C₂H₅) instead of a methyl group (CH₃).
Dimethylphosphine: Contains two methyl groups attached to the phosphorus atom.
Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.
Uniqueness
Methylphosphane;hydrochloride is unique due to its simple structure and high reactivity. Its ability to form various derivatives and participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
4731-55-9 |
|---|---|
Molekularformel |
CH6ClP |
Molekulargewicht |
84.48 g/mol |
IUPAC-Name |
methylphosphane;hydrochloride |
InChI |
InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H |
InChI-Schlüssel |
ITJVPEZNDRPYMC-UHFFFAOYSA-N |
Kanonische SMILES |
CP.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



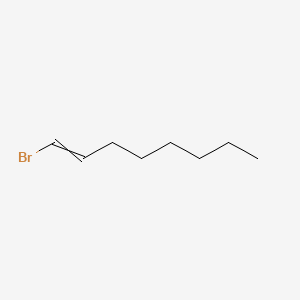
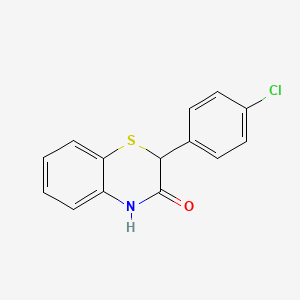
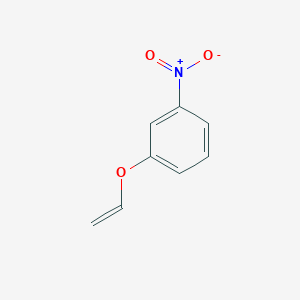
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
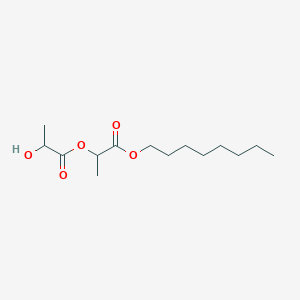
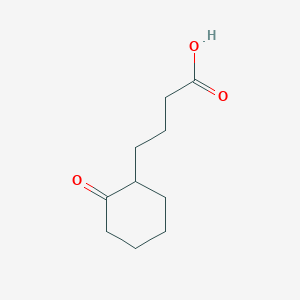
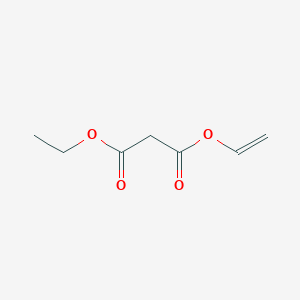
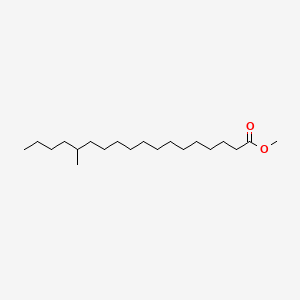


![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
